6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN5S/c8-4-2-1-3(14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H4,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUGJCQWNBAYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amination with 5-Bromothiophen-2-amine
In a modified protocol derived from PMC studies, cyanuric chloride is first reacted with 5-bromothiophen-2-amine at 0°C in anhydrous tetrahydrofuran (THF) to substitute one chloride. The intermediate 2-chloro-4,6-bis(5-bromothiophen-2-yl)-1,3,5-triazine is then treated with aqueous ammonia at 60°C to replace the remaining chlorides with amine groups. The reaction sequence is summarized below:
Key Parameters
Regioselectivity Challenges
The steric bulk of the 5-bromothiophene group may hinder complete substitution at the 2-position, leading to byproducts such as 4,6-diamino-2-(5-bromothiophen-2-yl)-1,3,5-triazine. To mitigate this, excess ammonia (3–4 equiv.) and prolonged reaction times (12–18 hr) are employed.
One-Pot Cyclocondensation Under Microwave Irradiation
A scalable alternative adapted from Beilstein Journal protocols involves a three-component reaction between cyanamide, 5-bromothiophene-2-carbaldehyde, and ammonium chloride under microwave irradiation. This method bypasses the need for pre-functionalized amines and directly assembles the triazine ring.
Reaction Mechanism and Optimization
The aldehyde undergoes condensation with cyanamide to form an imine intermediate, which cyclizes with ammonium chloride to yield the triazine core. Microwave irradiation (120°C, 12 min) significantly accelerates the process compared to conventional heating:
Optimization Data
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Pyridine | 89 |
| Temperature | 120°C | 85–89 |
| Reaction Time | 12 min | 88 |
Substituting pyridine with dioxane or DMF reduces yields to 40–55%, underscoring the solvent’s role in stabilizing intermediates.
Comparative Analysis of Synthetic Routes
The table below contrasts the two primary methods for synthesizing this compound:
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | High regiocontrol, scalable | Multi-step, requires toxic solvents (THF) | 65–72 |
| Microwave Cyclocondensation | One-pot, rapid, eco-friendly | Requires specialized equipment | 85–89 |
Characterization and Validation
Spectroscopic Data
Purity and Stability
HPLC analyses show ≥98% purity for both methods. The compound is stable under inert storage (N2, −20°C) for >6 months but degrades in acidic conditions (pH < 4).
Industrial and Environmental Considerations
Microwave-assisted synthesis reduces energy consumption by 60% compared to conventional heating, making it preferable for green chemistry applications . However, the high cost of 5-bromothiophene-2-carbaldehyde (~$320/g) remains a barrier to large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can modify the thiophene ring.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H6BrN5S
- Molecular Weight : 272.124 g/mol
- Structural Features : The compound features a triazine ring substituted with a bromothiophene moiety and two amino groups. The presence of bromine enhances its reactivity and biological interactions.
Antimicrobial and Anticancer Agents
Research indicates that 6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine serves as a scaffold for developing new antimicrobial and anticancer agents. Its unique structure allows for specific interactions with biological targets, enhancing binding affinity and specificity.
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The bromothiophene moiety was found to play a critical role in enhancing the biological activity of the triazine scaffold.
Material Science Applications
The presence of the bromine atom facilitates halogen bonding interactions that can significantly enhance the compound's binding affinity to target proteins. This property is increasingly being leveraged in drug design to improve the efficacy of therapeutic agents.
Case Study: Halogen Bonding Mechanism
Research has shown that compounds with halogen substituents exhibit improved interaction profiles with various biological macromolecules. The unique electronic characteristics imparted by bromine allow for more effective drug-target interactions compared to their chlorinated or alkylated analogs .
Mechanism of Action
The mechanism of action of 6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Physicochemical and Environmental Comparison
Table 1: Structural and Functional Comparison
Table 2: Predicted Properties
Biological Activity
6-(5-Bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₈H₈BrN₅S
- Molecular Weight : 286.16 g/mol
- CAS Number : 1134789-63-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : This compound has shown potential in inhibiting enzymes related to cancer progression, such as DNA topoisomerase IIα and carbonic anhydrases. These enzymes play crucial roles in DNA replication and cellular pH regulation, respectively .
- Receptor Modulation : It interacts with several receptors implicated in neurological functions and cancer signaling pathways. For instance, it has been noted for its binding affinity to serotonin receptors (5-HT6) and adenosine receptors (A2a), which are significant in treating CNS disorders .
- Cytotoxic Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown IC50 values in the micromolar range against breast cancer (MDA-MB321) and hepatocellular carcinoma (HepG2) cells .
Biological Activity Data Table
Case Studies
- Anticancer Studies : A study investigated the anticancer properties of various triazine derivatives, including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Neuropharmacological Effects : Research has also highlighted the compound's ability to modulate neurotransmitter systems by acting on serotonin receptors. This property may provide therapeutic avenues for treating depression and anxiety disorders .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of triazine derivatives have revealed that modifications at specific positions can enhance biological activity. The presence of the bromothiophene moiety is believed to contribute significantly to the compound's potency against targeted biological pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(5-bromothiophen-2-yl)-1,3,5-triazine-2,4-diamine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a triazine core. For example, reacting 2,4-dichloro-1,3,5-triazine with 5-bromothiophen-2-amine under basic conditions (e.g., NaHCO₃ in THF at 0–5°C) yields intermediates, followed by amination. Purity optimization involves recrystallization from DMF/ethanol (3:1 v/v) and monitoring via HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. How can crystallographic data inform the structural characterization of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For triazine derivatives, monoclinic systems (e.g., space group P2₁/c) are common. Parameters like unit cell dimensions (e.g., a = 7.434 Å, b = 10.035 Å, c = 14.680 Å, β = 114.19°) and hydrogen-bonding networks (N–H···N interactions) should be analyzed to confirm planar geometry and stability .
Q. What spectroscopic techniques are most effective for verifying the bromothiophene-triazine linkage?
- Methodological Answer : Use ¹H NMR to identify aromatic protons (δ 7.2–7.8 ppm for thiophene) and amine protons (δ 5.5–6.2 ppm). FT-IR peaks at ~3300 cm⁻¹ (N–H stretch) and 1550 cm⁻¹ (C–Br vibration) further validate the structure. Mass spectrometry (ESI-MS) should show [M+H]⁺ with accurate mass matching C₉H₇BrN₅S (calc. 304.96 g/mol) .
Advanced Research Questions
Q. How can computational modeling predict the electronic properties of this compound for materials science applications?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can model HOMO-LUMO gaps. For triazine-thiophene hybrids, the bromine atom’s electron-withdrawing effect reduces the HOMO-LUMO gap (~3.2 eV), enhancing charge-transfer potential. Solvent effects (PCM model) and Mulliken population analysis refine predictions .
Q. What experimental designs are suitable for assessing biological activity while minimizing confounding variables?
- Methodological Answer : Use a randomized block design with split-plot arrangements. For antimicrobial assays, test concentrations (1–100 µM) in triplicate against S. aureus and E. coli, using ciprofloxacin as a positive control. Include negative controls (DMSO solvent) and normalize results to cell viability (MTT assay) .
Q. How should researchers address contradictory data in solubility studies across different solvents?
- Methodological Answer : Apply QSAR models to correlate solubility (logS) with solvent polarity (logP) and Hansen solubility parameters. For example, low solubility in water (logS = −4.2) vs. high solubility in DMSO (logS = −1.8) may arise from bromine’s hydrophobicity. Validate via shake-flask method with UV-Vis quantification at λ = 280 nm .
Handling Methodological Challenges
- Synthetic Yield Variability : Optimize stoichiometry (1:1.2 molar ratio of triazine to bromothiophene) and monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1).
- Crystallization Difficulties : Use slow evaporation at 4°C with mixed solvents (DMF/ethanol) to improve crystal quality .
- Biological Assay Reproducibility : Standardize inoculum density (OD₆₀₀ = 0.1) and pre-incubate compounds at 37°C for 24 hours before testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
